Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)-
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Overview
Description
Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- is a complex organic compound characterized by a cyclohexane ring with six 2-cyanoethoxy groups attached to each carbon atom of the ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexane as the base molecule.
Functionalization: The cyclohexane ring undergoes a series of reactions to introduce the 2-cyanoethoxy groups. This often involves the use of cyanoethylation agents.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the proper attachment of the cyanoethoxy groups.
Industrial Production Methods:
Batch Production: Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- is produced in batches in industrial settings to maintain quality and consistency.
Purification: The compound is purified through various methods, such as recrystallization or chromatography, to achieve the desired purity level.
Types of Reactions:
Oxidation: Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the cyano groups into other functional groups.
Substitution: Substitution reactions can replace one or more of the cyanoethoxy groups with different substituents.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or alcohols.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can yield a wide range of functionalized derivatives.
Scientific Research Applications
Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to understand molecular interactions and pathways.
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- exerts its effects involves its interaction with molecular targets and pathways. The cyanoethoxy groups can act as ligands, binding to specific receptors or enzymes, thereby influencing biological processes.
Comparison with Similar Compounds
Cyclohexane-1,2,3,4,5,6-hexol: This compound has a similar structure but with hydroxyl groups instead of cyanoethoxy groups.
Inositol, 1,2,3,4,5,6-hexakis-O-(2-cyanoethyl)-: Another compound with a similar hexakis structure but different functional groups.
Uniqueness: Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- is unique due to its specific arrangement of cyanoethoxy groups, which provides distinct chemical and physical properties compared to similar compounds.
Biological Activity
Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- is a complex organic compound that has gained attention for its potential biological activities. This article reviews the existing literature on its biological effects, including cytotoxicity, neurotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a cyclohexane core substituted with six cyanoethoxy groups. Its unique structure contributes to its lipophilicity and ability to interact with biological membranes.
Cytotoxicity
Research indicates that Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- exhibits modest cytotoxic activity against various cancer cell lines. Specifically, studies have shown that it can affect cell viability in A549 (lung carcinoma) and HSMC (human skin melanoma) cells. The mechanism of action appears to involve disruption of cellular membrane integrity and induction of apoptosis through oxidative stress pathways .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 25 | Induction of apoptosis |
HSMC | 30 | Disruption of membrane integrity |
Neurotoxicity
Cyclohexane and its derivatives are known to have neurotoxic effects. Studies have shown that exposure to cyclohexane can lead to behavioral alterations in animal models, including cognitive deficits and motor dysfunctions. Notably, cyclohexane inhalation has been linked to oxidative stress in the brain, resulting in reactive gliosis and microglial activation .
The neurotoxic effects are characterized by:
- Behavioral Changes : Impaired motor function and cognitive deficits.
- Cellular Responses : Increased oxidative stress markers and inflammatory cytokines.
Exposure Level (ppm) | Observed Effects |
---|---|
250 | Headaches, dizziness |
6000 | Significant cognitive impairment |
9000 | Glial cell activation in the hippocampus |
Case Studies
- Inhalation Studies : A study involving occupational exposure to cyclohexane revealed that even low levels could lead to significant neurological impairments over time. Subjects reported symptoms such as sleepiness and visual disturbances after prolonged exposure .
- Animal Models : Research involving mice exposed to high concentrations of cyclohexane demonstrated a biphasic dose-response curve similar to other solvents. At lower doses, excitatory effects were observed; however, at higher doses, sedation and motor impairment were predominant .
Mechanistic Insights
The underlying mechanisms of action for the biological activity of Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- are multifaceted:
- Oxidative Stress : The compound induces oxidative stress by promoting reactive oxygen species (ROS) production which damages cellular components.
- Inflammatory Response : Activation of microglia leads to the release of pro-inflammatory cytokines contributing to neuroinflammation.
Properties
CAS No. |
3055-84-3 |
---|---|
Molecular Formula |
C24H30N6O6 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
3-[2,3,4,5,6-pentakis(2-cyanoethoxy)cyclohexyl]oxypropanenitrile |
InChI |
InChI=1S/C24H30N6O6/c25-7-1-13-31-19-20(32-14-2-8-26)22(34-16-4-10-28)24(36-18-6-12-30)23(35-17-5-11-29)21(19)33-15-3-9-27/h19-24H,1-6,13-18H2 |
InChI Key |
LMHMIJYIOJVNMJ-UHFFFAOYSA-N |
Canonical SMILES |
C(COC1C(C(C(C(C1OCCC#N)OCCC#N)OCCC#N)OCCC#N)OCCC#N)C#N |
Origin of Product |
United States |
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